6-ethoxy-N,N-diethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-amine
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Overview
Description
6-ethoxy-N,N-diethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-amine is a complex organic compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This particular compound is characterized by its unique structure, which includes an ethoxy group, a diethylamino group, and a methoxybenzenesulfonyl group attached to a quinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-N,N-diethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide and a base such as potassium carbonate.
Sulfonylation: The methoxybenzenesulfonyl group can be introduced through a sulfonylation reaction using methoxybenzenesulfonyl chloride and a base such as pyridine.
N,N-Diethylation: The diethylamino group can be introduced by reacting the intermediate with diethylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-N,N-diethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
6-ethoxy-N,N-diethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of potential therapeutic agents, particularly in the development of antimalarial, antibacterial, and anticancer drugs.
Synthetic Organic Chemistry: The compound serves as an intermediate in the synthesis of various heterocyclic compounds.
Industrial Chemistry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-ethoxy-N,N-diethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but common targets include enzymes like kinases and receptors such as G-protein coupled receptors .
Comparison with Similar Compounds
Similar Compounds
6-methoxyquinoline: Lacks the ethoxy and sulfonyl groups, making it less versatile in chemical reactions.
N,N-diethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-amine: Similar structure but lacks the ethoxy group, which may affect its reactivity and applications.
6-ethoxyquinoline: Lacks the diethylamino and sulfonyl groups, limiting its use in medicinal chemistry.
Uniqueness
6-ethoxy-N,N-diethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-amine is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of complex organic molecules and potential therapeutic agents .
Properties
IUPAC Name |
6-ethoxy-N,N-diethyl-3-(4-methoxyphenyl)sulfonylquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-5-24(6-2)22-19-14-17(28-7-3)10-13-20(19)23-15-21(22)29(25,26)18-11-8-16(27-4)9-12-18/h8-15H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRNLWXMPOWRCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C2C=C(C=CC2=NC=C1S(=O)(=O)C3=CC=C(C=C3)OC)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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